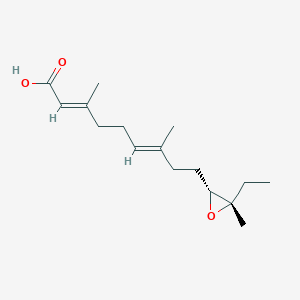![molecular formula C18H24N4O18 B1231186 3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of β-Amino α-Hydroxy Carboxylic Esters: Research has shown that 3-aryl-3-azido-2-hydroxypropanoic esters can be synthesized from oxirane-2-carboxylic esters. This synthesis involves ring opening with sodium azide and reduction with tin(II) chloride, yielding 3-amino-3-aryl-2-hydroxypropanoic esters. In this context, the nitro group is partially reduced to the amino group, demonstrating a method for accessing both aryl- and alkyl-substituted β-amino α-hydroxy acid derivatives (Legters, Dienst, Thijs, & Zwanenburg, 2010).
Biological Activity and Molecular Interactions
- Inhibition of Carboxypeptidase A: 2-Substituted 3-nitropropanoic acids have been designed as inhibitors against carboxypeptidase A (CPA). Specifically, (R)-2-benzyl-3-nitropropanoic acid displayed potent inhibition, with X-ray crystallography showing the nitro group mimicking the transition state in the hydrolysis catalyzed by CPA (Wang, Wang, Xuan, Zeng, Jin, Ma, & Tian, 2008).
Novel Compounds and Derivatives
- Novel Glucose Esters of 3-nitropropanoic acid: Research has identified new glucose esters of 3-nitropropanoic acid in Indigofera kirilowii. These include kirilowin C and D, along with four new glucose 3-nitropropanoates. The structures of these compounds were identified using spectroscopic data, expanding the knowledge of toxic glucose conjugates of 3-nitropropanoic acid in angiosperms (Su, Lü, Yang, Li, Di, Wu, Guo, Lü, & Guo, 2008).
Toxicity and Metabolism Studies
- Toxicity and Metabolism in Forages Poisonous to Livestock: Glycosides of 3-nitro-1-propanol and glucose esters of 3-nitro-1-propanoic acid are found in many forages. These compounds, particularly nitropropionic acid, inhibit succinate dehydrogenase in mammals, blocking ATP formation. Understanding their metabolism, especially by rumen microbes, is crucial for managing the risks associated with these toxins in animal feed (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005).
properties
Product Name |
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester |
|---|---|
Molecular Formula |
C18H24N4O18 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15-,16+,17-,18-/m1/s1 |
InChI Key |
JMPKPWBLQUWFHQ-LUAGPVBASA-N |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



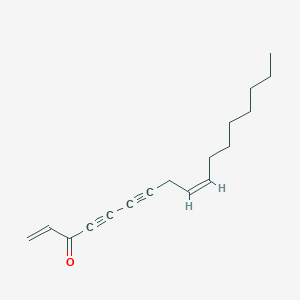
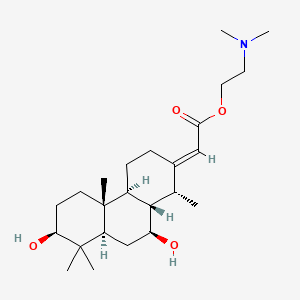
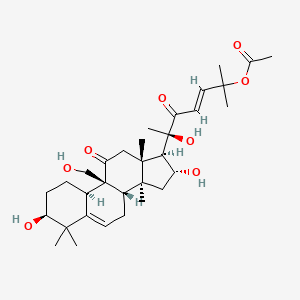
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)
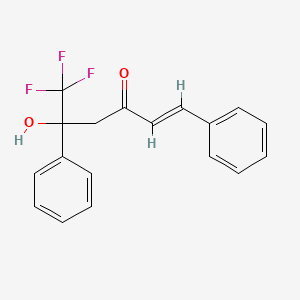
![N-[2-(2-imidazo[1,2-a]pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1231115.png)
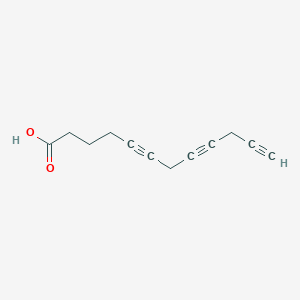
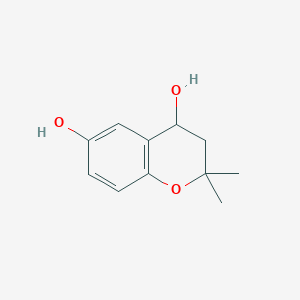

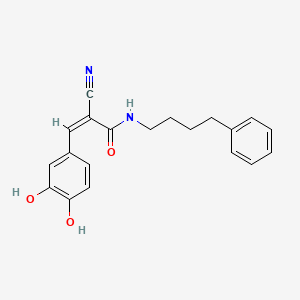

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)
